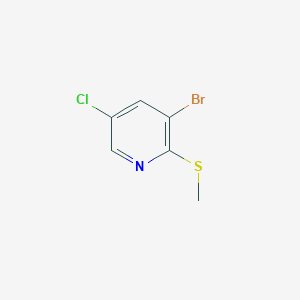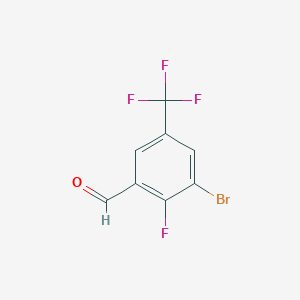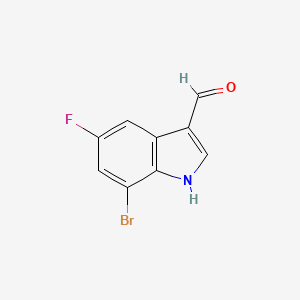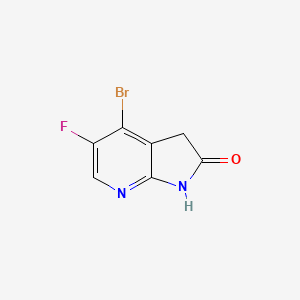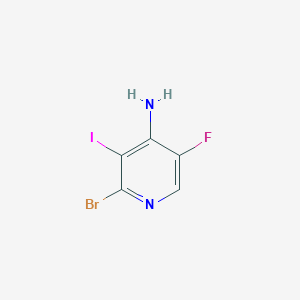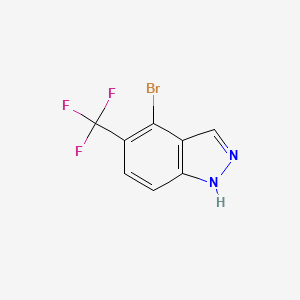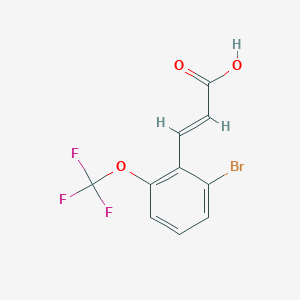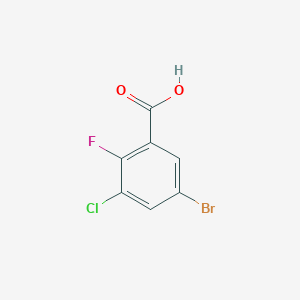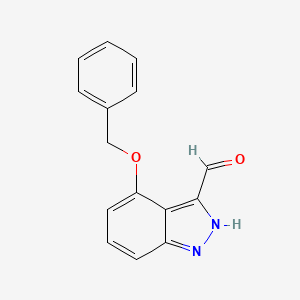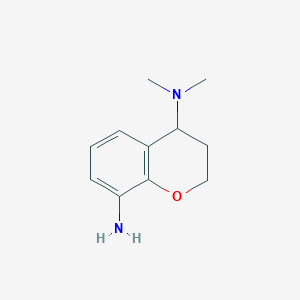
N4,N4-diMethylchroMan-4,8-diaMine
Overview
Description
“N4,N4-diMethylchroMan-4,8-diaMine” is a chemical compound with the CAS Number: 1423025-38-0 . It has a linear formula of C11H16N2O . It is also known by other synonyms such as “4-N,4-N-Dimethyl-3,4-dihydro-2H-chromene-4,8-diamine” and "4-N,4-N-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine" .
Molecular Structure Analysis
“N4,N4-diMethylchroMan-4,8-diaMine” has a molecular formula of C11H16N2O . Its molecular weight is 192.26 .Physical And Chemical Properties Analysis
“N4,N4-diMethylchroMan-4,8-diaMine” has a molecular weight of 192.26 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Chromanone, or Chroman-4-one, is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
In a study published in Electronic Materials Letters, a thermally crosslinked small-molecular material, N4,N4’-di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine (VNPB), was used to improve the surface morphology of nanometer-scale thin films . The addition of 20% cyclohexanone to the solution of VNPB dissolved in chlorobenzene resulted in a significant improvement in the surface morphology . This also led to better resistance of the crosslinked layer to a number of solvents frequently used in the fabrication of the adjacent emitting layer .
Moreover, the maximum current efficiency in the binary solvent device increased significantly to 22.2 Cd/A, compared to 9.7 Cd/A in the reference device without VNPB, and the device lifetime was extended by up to 74.8% . This illustrates a simple and additive-free strategy to prevent the formation of defects in solution processed thin-film stacks made of small-molecular materials .
In a study published in Electronic Materials Letters, a thermally crosslinked small-molecular material, N4,N4’-di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine (VNPB), was used to improve the surface morphology of nanometer-scale thin films . The addition of 20% cyclohexanone to the solution of VNPB dissolved in chlorobenzene resulted in a significant improvement in the surface morphology . This also led to better resistance of the crosslinked layer to a number of solvents frequently used in the fabrication of the adjacent emitting layer .
Moreover, the maximum current efficiency in the binary solvent device increased significantly to 22.2 Cd/A, compared to 9.7 Cd/A in the reference device without VNPB, and the device lifetime was extended by up to 74.8% . This illustrates a simple and additive-free strategy to prevent the formation of defects in solution processed thin-film stacks made of small-molecular materials .
properties
IUPAC Name |
4-N,4-N-dimethyl-3,4-dihydro-2H-chromene-4,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)10-6-7-14-11-8(10)4-3-5-9(11)12/h3-5,10H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVJEUWCUYNUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCOC2=C1C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4-diMethylchroMan-4,8-diaMine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile](/img/structure/B1378399.png)
![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)
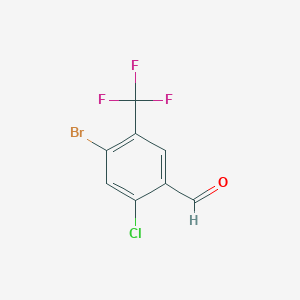
![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)
